1,3-Bis(2-hydroxyethylthio)propane CAS number 16260-48-3
1,3-Bis(2-hydroxyethylthio)propane CAS number 16260-48-3
CAS Number: 16260-48-3 Synonyms: 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol; 3,7-Dithia-1,9-nonanediol Classification: Sulfur-containing Diol / Chain Extender[1]
Executive Summary
This technical guide provides an in-depth analysis of 1,3-Bis(2-hydroxyethylthio)propane , a specialized dithioether diol critical in the synthesis of high-performance optical materials and biomedical elastomers.[1] Unlike conventional aliphatic diols (e.g., 1,4-butanediol), the incorporation of two thioether (-S-) linkages into the propane backbone confers unique properties: high refractive index (RI) , enhanced flexibility , and oxidative responsiveness .[1]
For researchers in drug development and material science, this molecule represents a strategic intermediate.[1] In optical applications, it enables the production of thinner, lighter lenses (thiourethanes). In biomedical engineering, its sulfur linkages offer pathways for oxidation-responsive drug delivery systems and biostable polyurethanes.[1]
Part 1: Chemical Architecture & Technical Specifications[1]
The utility of CAS 16260-48-3 stems from its "soft" sulfur atoms.[1] Sulfur has a higher molar refraction and polarizability than oxygen.[1] When this diol is polymerized into a polyurethane matrix, it significantly boosts the refractive index without sacrificing transparency.
Table 1: Physicochemical Specifications
| Property | Value | Context/Relevance |
| Molecular Formula | Dithioether backbone | |
| Molecular Weight | 196.33 g/mol | Suitable for step-growth polymerization |
| Appearance | Colorless to pale yellow liquid | High purity required for optical use |
| Refractive Index ( | ~1.51 - 1.53 | significantly higher than PEG/PPG diols |
| Boiling Point | ~284°C (at 760 mmHg) | High thermal stability for processing |
| Solubility | DMSO, Methanol, THF | Compatible with polar organic synthesis |
| Functionality | 2 (Primary Hydroxyls) | Reacts with Isocyanates, Epoxides, Acids |
Part 2: Synthesis & Production Strategy
Expert Insight: While synthesis via 1,3-propanedithiol and ethylene oxide is theoretically possible, it is industrially disfavored due to the extreme stench and toxicity of low-molecular-weight dithiols.[1] The preferred laboratory and industrial route utilizes 2-mercaptoethanol and 1,3-dihalopropane via a nucleophilic substitution.[1] This method is safer and yields a product with fewer side reactions.[1]
Synthesis Workflow (Nucleophilic Substitution)
The reaction involves the S-alkylation of 2-mercaptoethanol using 1,3-dichloropropane under basic conditions.[1]
Figure 1: The convergent synthesis route minimizing volatile thiol handling. The reaction utilizes the high nucleophilicity of the thiolate anion.
Part 3: Applications in Material Science & Drug Delivery
High Refractive Index Optical Resins (Thiourethanes)
The primary industrial application of this diol is in the manufacturing of thiourethane lenses.[1] Standard acrylic or polycarbonate lenses have refractive indices around 1.49–1.[1]58. Incorporating CAS 16260-48-3 allows the RI to push towards 1.60–1.67 .[1]
-
Mechanism: The high atomic refraction of sulfur increases the overall electron density of the polymer chain, bending light more efficiently.
-
Benefit: Allows for ultra-thin, lightweight corrective lenses for high-diopter prescriptions.[1]
Biomedical Elastomers & Drug Delivery
For drug development professionals, this molecule offers a scaffold for oxidation-responsive polymers .[1]
-
ROS-Triggered Release: The thioether (
) linkage can be oxidized to sulfoxides ( ) or sulfones ( ) by Reactive Oxygen Species (ROS) found in inflamed tissues.[1] This phase change (hydrophobic to hydrophilic) can trigger the release of encapsulated payloads.[1] -
Biostability: In the absence of oxidants, polyurethanes based on this diol exhibit excellent hydrolytic stability compared to polyester-polyurethanes, making them suitable for long-term implants.[1]
Part 4: Experimental Protocol
Protocol: Synthesis of High-RI Optical Polyurethane
Objective: To synthesize a transparent thiourethane resin using 1,3-Bis(2-hydroxyethylthio)propane as the chain extender.[1]
Materials:
-
Monomer A: 1,3-Bis(2-hydroxyethylthio)propane (dried under vacuum).[1]
-
Monomer B: m-Xylylene diisocyanate (XDI) or Isophorone diisocyanate (IPDI).[1]
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.01 wt%).[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) (if solution polymerization) or Bulk (for casting).[1]
Step-by-Step Methodology:
-
Pre-Polymerization Preparation:
-
Mixing:
-
Catalysis & Casting:
-
Curing Cycle (Step-Cure):
-
Stage 1: 60°C for 4 hours (Gelation).
-
Stage 2: 90°C for 4 hours (Propagation).
-
Stage 3: 120°C for 2 hours (Final Crosslinking/Post-cure).
-
-
Characterization:
Figure 2: Step-growth polymerization workflow for optical resin production.
Part 5: Safety, Handling, & Toxicology
Trustworthiness: While this diol is not a vesicant like sulfur mustard, it is structurally related to degradation products of sulfur-based warfare agents.[1] Therefore, rigorous safety protocols are mandatory.[1]
-
Hazards:
-
Storage: Store under inert gas (Nitrogen/Argon). Thioethers can slowly oxidize to sulfoxides in air, changing the refractive index and solubility profile over time.
-
Disposal: Incineration with a scrubber for sulfur oxides (
).[1]
References
-
PubChem. (2025).[1] 1,3-Bis(2-hydroxyethylthio)propane Compound Summary. National Library of Medicine.[1] [Link]
-
Cheméo. (2024).[1][2][3] Chemical Properties of 1,3-Bis(2-hydroxyethylthio)propane. [Link][1][4][5]
-
ACS Omega. (2021).[1] Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. American Chemical Society.[1] [Link][1]
-
Google Patents. (2007).[1] Process and composition for the preparation of transparent polyurethanes. WO2007015273A1.[1]
Sources
- 1. 1,3-Bis(2-hydroxyethylthio)propane | C7H16O2S2 | CID 373735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Bis(2-hydroxyethylthio)propane (CAS 16260-48-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Evaluation of the Potential of High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry for the Determination of Chemical Warfare Agents and Their Toxic Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
